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Compound of Interest

Compound Name:
3-(Pyrrolidine-1-

carbonyl)phenylboronic acid

Cat. No.: B1339016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a bifunctional organic compound of

significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a

phenylboronic acid moiety, a key functional group for Suzuki-Miyaura cross-coupling reactions,

and a pyrrolidine-1-carbonyl group, which can influence solubility, pharmacokinetic properties,

and binding interactions in biological systems. This technical guide provides a summary of its

key chemical properties, expected spectroscopic data based on its structural features, and

detailed experimental protocols for its analysis.

Chemical Properties
Property Value

CAS Number 723281-53-6[1][2]

Molecular Formula C₁₁H₁₄BNO₃[1][2]

Molecular Weight 219.05 g/mol [1]

Physical Form Solid[1]

Purity Typically ≥98%[1]
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Spectroscopic Data Analysis
While specific experimental spectra for 3-(Pyrrolidine-1-carbonyl)phenylboronic acid are not

readily available in public databases, the expected spectroscopic characteristics can be

predicted based on its chemical structure, which is composed of a 1,3-disubstituted benzene

ring, a pyrrolidine amide, and a boronic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons of the phenyl ring and the aliphatic protons of the pyrrolidine ring. The aromatic protons

would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The

protons of the pyrrolidine ring would be observed in the upfield region, likely as multiplets

around δ 1.8-3.6 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the amide

carbonyl carbon, and the pyrrolidine carbons. The aromatic carbons are expected in the δ 120-

140 ppm range, with the carbon attached to the boron atom showing a broader signal. The

amide carbonyl carbon should appear further downfield, typically in the δ 165-175 ppm region.

The aliphatic carbons of the pyrrolidine ring would be found in the upfield region of the

spectrum.

¹¹B NMR: The ¹¹B NMR spectrum is a sensitive probe for the coordination state of the boron

atom. For a tricoordinate boronic acid, a single broad resonance is expected in the range of δ

27-33 ppm.
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Data Type
Expected Chemical Shift

(ppm)
Notes

¹H NMR

Aromatic H: ~7.2 -

8.2Pyrrolidine CH₂: ~3.4 -

3.6Pyrrolidine CH₂: ~1.8 - 2.0

Chemical shifts are influenced

by the solvent.

¹³C NMR

Carbonyl C=O: ~168 -

172Aromatic C-B: ~135

(broad)Aromatic C: ~125 -

135Pyrrolidine C: ~24 - 48

The carbon attached to boron

can be difficult to observe.

¹¹B NMR B(OH)₂: ~27 - 33

A single, broad peak is

characteristic of a trigonal

boronic acid.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the various functional

groups in the molecule. A very broad O-H stretching band for the boronic acid hydroxyl groups

is expected around 3200-3500 cm⁻¹. The amide C=O stretch will give a strong absorption band

in the region of 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above

3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring will be just below 3000 cm⁻¹.

The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹.

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

O-H (Boronic Acid) 3500 - 3200 Strong, Broad

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=O (Amide) 1650 - 1600 Strong

C=C (Aromatic) 1600 - 1450 Medium to Weak

B-O Stretch 1380 - 1310 Strong

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray

ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ with an m/z of 220.1

would be expected in positive ion mode. In negative ion mode, the deprotonated molecule [M-

H]⁻ at m/z 218.1 could be observed.

Ion Expected m/z

[M+H]⁺ 220.1

[M+Na]⁺ 242.1

[M-H]⁻ 218.1

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the

solid is fully dissolved.

Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is standard. Longer acquisition times will be

necessary due to the lower natural abundance of ¹³C.

For ¹¹B NMR, use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency.

A wider spectral window may be necessary.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the residual solvent peak or an internal

standard.
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FT-IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal. Apply pressure to ensure good contact between the sample and the crystal.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Collect the spectrum of the sample. The final spectrum will be the ratio of

the sample spectrum to the background spectrum.

Data Interpretation: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the

mobile phase to a final concentration in the low µg/mL to ng/mL range.

Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a

gradient of water and acetonitrile, both typically containing a small amount of an additive like

formic acid or ammonium acetate to improve ionization.

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both

positive and negative ion modes. Acquire full scan mass spectra to identify the molecular ion.

Logical Workflow: Application in Suzuki-Miyaura
Cross-Coupling
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is an ideal candidate for Suzuki-Miyaura

cross-coupling reactions to synthesize more complex molecules. The following diagram

illustrates a typical experimental workflow for such a reaction.
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Reaction Setup

Reaction Work-up and Purification AnalysisCombine:
- 3-(Pyrrolidine-1-carbonyl)phenylboronic acid

- Aryl Halide
- Palladium Catalyst
- Base (e.g., K₂CO₃)

- Solvent (e.g., Toluene/H₂O)

Degas and place under
inert atmosphere (N₂ or Ar)

Heat the reaction mixture
(e.g., 80-100 °C)

Monitor reaction progress
(TLC or LC-MS)

Cool to room temperature
and quench the reaction

Perform aqueous work-up
and extraction Purify by column chromatography Characterize the final product

(NMR, MS, IR)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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